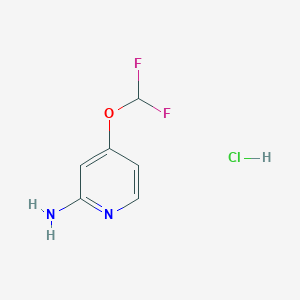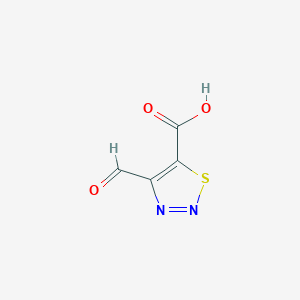![molecular formula C8H6INOS B13668310 7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
7-Iodo-6-methoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-6-methoxybenzo[d]thiazole is a heterocyclic compound that features both iodine and methoxy functional groups attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of iodine and methoxy groups in this compound can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-6-methoxybenzo[d]thiazole typically involves the iodination of 6-methoxybenzo[d]thiazole. One common method is the Sandmeyer reaction, where 6-methoxybenzo[d]thiazol-2-amine is diazotized and then treated with potassium iodide to introduce the iodine atom . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a different substituent.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the benzothiazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Coupling Products: Various aryl or alkynyl derivatives can be synthesized through coupling reactions.
Scientific Research Applications
7-Iodo-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research into its potential as an anticancer, antimicrobial, and anti-inflammatory agent is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Iodo-6-methoxybenzo[d]thiazole involves its interaction with various molecular targets. The iodine atom can form halogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The benzothiazole ring itself is known to interact with enzymes and receptors, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
6-Methoxybenzo[d]thiazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Bromo-6-methoxybenzo[d]thiazole: Similar structure but with bromine instead of iodine, leading to variations in chemical and biological properties.
6-Methoxy-2-((trimethylsilyl)ethynyl)benzo[d]thiazole: Features an ethynyl group, which significantly alters its reactivity and applications.
Uniqueness: 7-Iodo-6-methoxybenzo[d]thiazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methoxy group influences its solubility and interaction with biological targets.
Properties
Molecular Formula |
C8H6INOS |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
7-iodo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6INOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3 |
InChI Key |
GGJXRJJRHODGHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CS2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




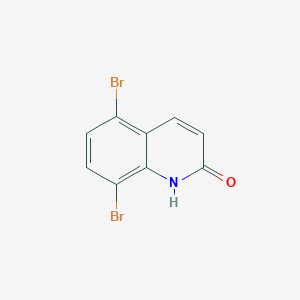
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)

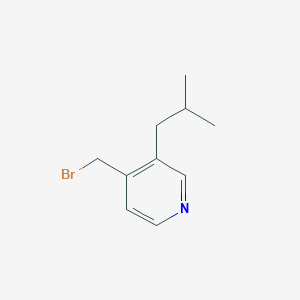
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
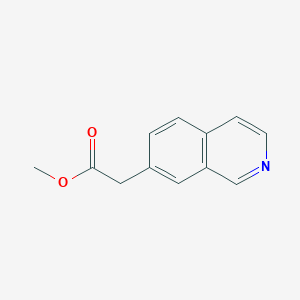
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
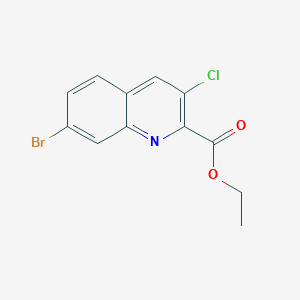

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
